1-Chloro-2,3,4,6-tetrafluorobenzene

Physical Properties Purification Formulation

1-Chloro-2,3,4,6-tetrafluorobenzene (CAS 5172-06-5) is a polyfluorinated aromatic halide with the molecular formula C₆HClF₄ and a molecular weight of 184.52 g/mol. The compound features a unique halogen substitution pattern, with four fluorine atoms and one chlorine atom attached to a benzene ring.

Molecular Formula C6HClF4
Molecular Weight 184.52 g/mol
CAS No. 5172-06-5
Cat. No. B1601457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2,3,4,6-tetrafluorobenzene
CAS5172-06-5
Molecular FormulaC6HClF4
Molecular Weight184.52 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)Cl)F)F)F
InChIInChI=1S/C6HClF4/c7-4-2(8)1-3(9)5(10)6(4)11/h1H
InChIKeyYTQUXWFTGJNHDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2,3,4,6-tetrafluorobenzene (CAS 5172-06-5): Physical and Chemical Profile for Research and Industrial Procurement


1-Chloro-2,3,4,6-tetrafluorobenzene (CAS 5172-06-5) is a polyfluorinated aromatic halide with the molecular formula C₆HClF₄ and a molecular weight of 184.52 g/mol . The compound features a unique halogen substitution pattern, with four fluorine atoms and one chlorine atom attached to a benzene ring. This specific arrangement confers distinct physicochemical properties, including a density of approximately 1.5499 g/cm³ and a boiling point in the range of 123-123.5 °C [1]. The compound is sparingly soluble in water but highly soluble in organic solvents, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

1-Chloro-2,3,4,6-tetrafluorobenzene (CAS 5172-06-5): Why Generic Substitution is Not Advisable in Critical Applications


Substituting 1-Chloro-2,3,4,6-tetrafluorobenzene with a structurally similar analog, even one with the same molecular formula, can lead to significant differences in reactivity, selectivity, and overall process efficiency. The specific arrangement of fluorine and chlorine atoms on the benzene ring dictates the compound's regioselectivity in nucleophilic aromatic substitution (SNAr) reactions [1] and its behavior in cross-coupling reactions [2]. For instance, the presence of a chlorine atom ortho to a fluorine atom can dramatically alter the electronic properties of the ring, influencing both the rate and the site of subsequent functionalization. Even a simple isomer like 1-Chloro-2,3,5,6-tetrafluorobenzene (CAS 1835-61-6) exhibits a different boiling point (125-126 °C) and density (1.538 g/cm³), indicating distinct physical properties that can impact purification and formulation . Therefore, direct substitution without rigorous validation poses a substantial risk to the reproducibility and yield of multi-step synthetic sequences, particularly in regulated environments where process consistency is paramount.

1-Chloro-2,3,4,6-tetrafluorobenzene (CAS 5172-06-5): A Quantitative Evidence Guide for Informed Procurement


Boiling Point and Density Differentiation from the 2,3,5,6-Isomer for Purification and Formulation

1-Chloro-2,3,4,6-tetrafluorobenzene exhibits a distinct boiling point and density compared to its positional isomer, 1-Chloro-2,3,5,6-tetrafluorobenzene. The target compound boils at 123-123.5 °C, while the 2,3,5,6-isomer boils at 125-126 °C (at 739 mmHg) [1]. Additionally, the density of 1-Chloro-2,3,4,6-tetrafluorobenzene is 1.5499 g/cm³, whereas the 2,3,5,6-isomer has a lower density of 1.538 g/cm³ . These differences are critical for distillation-based purification and for accurate formulation in multi-component mixtures.

Physical Properties Purification Formulation

Regioselectivity in Nucleophilic Aromatic Substitution: Superior Para-Fluorine Replacement Compared to Heavier Halogens

In nucleophilic aromatic substitution (SNAr) reactions with sodium methoxide or dimethylamine, 1-Chloro-2,3,4,6-tetrafluorobenzene exhibits a defined pattern of fluorine replacement. The fluorine atom para to the hydrogen is replaced predominantly, while the fluorine para to the chlorine is also replaced, but to a lesser extent. The relative extent of replacement of the fluorine para to the halogen increases in the order Cl < Br < I [1]. This indicates that the chloro-substituted compound offers a more controlled and predictable regioselectivity profile compared to its bromo- or iodo-substituted counterparts, which may undergo less selective, more extensive substitution.

Synthetic Chemistry Reactivity Regioselectivity

Kinetic Acidity and Reactivity with sec-Butyllithium: Context for Anion-Mediated Functionalization

While direct kinetic data for 1-Chloro-2,3,4,6-tetrafluorobenzene is not explicitly reported, a class-level study on the relative reactivities of various tetrafluorobenzenes toward sec-butyllithium in THF at -100 °C provides a crucial baseline. The study demonstrates that the rate of deprotonation reflects the basicity differences of the resulting (oligo)fluorophenyl anions to an extent of approximately 10% [1]. The specific substitution pattern of 1-Chloro-2,3,4,6-tetrafluorobenzene is expected to significantly influence its kinetic acidity, impacting its suitability for lithium-halogen exchange or directed ortho-metalation reactions compared to other tetrafluorobenzene isomers.

Kinetic Acidity Organometallic Chemistry Functionalization

Thermodynamic Gas-Phase Acidity: A Computationally Validated Predictor of Stability and Reactivity

A comprehensive computational study calculated the gas-phase deprotonation energies for a series of oligofluorobenzenes and oligochlorobenzenes. The study, which serves as a benchmark for experimental data, found that for fluorinated benzenes, the individual substituent effects on acidity are perfectly additive [1]. This implies that the gas-phase acidity of 1-Chloro-2,3,4,6-tetrafluorobenzene can be predicted with high accuracy based on its substitution pattern, unlike chloro-substituted benzenes where the effect levels off with increasing halogenation. This predictable thermodynamic property is a valuable parameter for understanding its behavior in gas-phase reactions and for calibrating computational models.

Computational Chemistry Thermodynamics Acidity

Aqueous Solubility Contrast with the 2,3,5,6-Isomer: Implications for Biphasic Reactions and Environmental Fate

The calculated aqueous solubility of 1-Chloro-2,3,4,6-tetrafluorobenzene is 0.031 g/L at 25 °C . In contrast, its positional isomer, 1-Chloro-2,3,5,6-tetrafluorobenzene, has a marginally lower calculated solubility of 0.028 g/L at the same temperature . This ~10% difference in water solubility, though small, can be a significant factor in biphasic reaction systems, extraction efficiency, and the compound's environmental fate and transport modeling.

Solubility Environmental Chemistry Biphasic Reactions

Structural Confirmation via Computed Properties: LogP and Molar Refractivity for Purification and Formulation

Computed physicochemical properties, including LogP and molar refractivity, provide a valuable fingerprint for compound identification and quality control. For 1-Chloro-2,3,4,6-tetrafluorobenzene, the calculated LogP is 2.8964, and the refractive index is 1.439 [1]. While direct comparator data for other isomers in this specific set of properties is not readily available, these values are consistent with the expected lipophilicity of a polyfluorinated aromatic compound [2]. The LogP value, in particular, can be compared to other halogenated benzene derivatives to predict its behavior in reversed-phase HPLC purification and its potential for partitioning in biological systems.

Computational Chemistry Lipophilicity Purification

1-Chloro-2,3,4,6-tetrafluorobenzene (CAS 5172-06-5): Optimized Research and Industrial Application Scenarios


Synthesis of Regiospecifically Functionalized Polyfluorinated Aromatics

The well-defined regioselectivity of 1-Chloro-2,3,4,6-tetrafluorobenzene in nucleophilic aromatic substitution (SNAr) makes it an ideal starting material for the synthesis of complex, regiospecifically functionalized polyfluorinated aromatic building blocks [1]. Its tendency to undergo preferential substitution at the fluorine para to the hydrogen, rather than extensive replacement of the fluorine para to the chlorine, allows for the controlled introduction of a single functional group, minimizing the formation of regioisomeric mixtures. This is particularly valuable in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals where isomeric purity is critical for biological activity.

High-Precision Organometallic Transformations

The unique electronic environment created by the specific halogenation pattern of 1-Chloro-2,3,4,6-tetrafluorobenzene influences its kinetic acidity and its reactivity in organometallic reactions such as lithium-halogen exchange or directed ortho-metalation [2]. The class-level data showing a ~10% variation in reactivity among tetrafluorobenzene isomers highlights the need for careful isomer selection. Using 1-Chloro-2,3,4,6-tetrafluorobenzene allows chemists to fine-tune the reactivity of the aromatic ring, enabling more selective and higher-yielding transformations in the construction of complex molecular architectures.

Development of Fluorinated Liquid Crystals and Advanced Materials

The distinct physical properties of 1-Chloro-2,3,4,6-tetrafluorobenzene, including its specific boiling point and density, are key parameters in the design and synthesis of fluorinated liquid crystals and other advanced materials . The compound's high fluorine content imparts desirable characteristics such as low polarizability, high thermal stability, and unique dielectric anisotropy. Its use as a building block allows for the precise tuning of material properties, and the ability to distinguish it from its isomers via boiling point or density ensures the purity and consistency of the final material.

Computational Chemistry Model Validation and Property Prediction

1-Chloro-2,3,4,6-tetrafluorobenzene serves as an excellent model compound for validating computational chemistry methods. The well-established additivity of fluorine substituent effects on its gas-phase acidity, as determined by high-level DFT calculations, provides a reliable benchmark for theoretical models [3]. Furthermore, its computed physicochemical properties, such as LogP and molar refractivity, can be used to refine algorithms for predicting the behavior of other polyhalogenated aromatics. This reduces the experimental burden in early-stage research and development.

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